molecular formula C10H18O3 B12096333 Methyl (1-hydroxycycloheptyl)acetate CAS No. 61704-67-4

Methyl (1-hydroxycycloheptyl)acetate

Cat. No.: B12096333
CAS No.: 61704-67-4
M. Wt: 186.25 g/mol
InChI Key: MREDGVZFOCSWAD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cycloheptaneacetic acid, 1-hydroxy-, methyl ester typically involves the esterification of cycloheptaneacetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants to achieve the desired esterification .

Industrial Production Methods

In industrial settings, the production of cycloheptaneacetic acid, 1-hydroxy-, methyl ester may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cycloheptaneacetic acid, 1-hydroxy-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cycloheptaneacetic acid, 1-hydroxy-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of cycloheptaneacetic acid, 1-hydroxy-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexaneacetic acid, 1-hydroxy-, methyl ester
  • Cyclooctaneacetic acid, 1-hydroxy-, methyl ester
  • Cyclopentaneacetic acid, 1-hydroxy-, methyl ester

Uniqueness

Cycloheptaneacetic acid, 1-hydroxy-, methyl ester is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five-, six-, and eight-membered ring analogs.

Properties

CAS No.

61704-67-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2-(1-hydroxycycloheptyl)acetate

InChI

InChI=1S/C10H18O3/c1-13-9(11)8-10(12)6-4-2-3-5-7-10/h12H,2-8H2,1H3

InChI Key

MREDGVZFOCSWAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCCCCC1)O

Origin of Product

United States

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